Z-Lll-amc -

Z-Lll-amc

Catalog Number: EVT-8014196
CAS Number:
Molecular Formula: C36H48N4O7
Molecular Weight: 648.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Z-LLL-AMC belongs to the class of amido derivatives of 4-methylcoumarin. The compound has a specific structure that allows it to be cleaved by proteolytic enzymes, releasing a fluorescent product that can be quantified. Its chemical identification includes the CAS number 152015-61-7. The compound is commercially available from various suppliers, including Cayman Chemical and Sigma-Aldrich, and is used extensively in protease activity assays .

Synthesis Analysis

The synthesis of Z-LLL-AMC typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-methylcoumarin as a core structure.
  2. Amidation Reaction: The introduction of the leucine residues occurs through an amidation reaction where Z-Leu-Leu-Leu (the tripeptide) is coupled to the 7-amino position of 4-methylcoumarin.
  3. Purification: The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The exact parameters for synthesis may vary, but conditions often include controlled temperatures and pH levels to optimize yield and minimize side reactions. Detailed methodologies can be found in specialized literature focusing on peptide synthesis and coumarin derivatives .

Molecular Structure Analysis

The molecular structure of Z-LLL-AMC can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₂
  • Molecular Weight: Approximately 235.28 g/mol
  • Structural Features:
    • The compound features a 4-methylcoumarin moiety, which provides fluorescence upon enzymatic cleavage.
    • It contains three leucine amino acids linked via amide bonds, contributing to its specificity for proteolytic enzymes.

The structural integrity is crucial for its function as a substrate, with the hydrophobic leucine residues facilitating binding to the active site of proteases .

Chemical Reactions Analysis

Z-LLL-AMC undergoes hydrolysis when acted upon by proteolytic enzymes, particularly those associated with the 20S proteasome. The reaction can be summarized as follows:

Z LLL AMCProteaseAMC+Leu Leu Leu\text{Z LLL AMC}\xrightarrow{\text{Protease}}\text{AMC}+\text{Leu Leu Leu}

In this reaction, the cleavage of the amide bond releases 7-amino-4-methylcoumarin, which emits fluorescence that can be quantitatively measured. This property makes Z-LLL-AMC a valuable tool for studying protease activity in various biological contexts .

Mechanism of Action

The mechanism of action for Z-LLL-AMC involves:

  1. Enzyme Binding: The hydrophobic leucine residues enhance binding to the chymotrypsin-like site of the 20S proteasome.
  2. Substrate Cleavage: Upon binding, the enzyme catalyzes the hydrolysis of the amide bond.
  3. Fluorescent Release: The release of 7-amino-4-methylcoumarin results in an increase in fluorescence intensity, which can be measured using a fluorometer.

This mechanism underpins its utility in assessing proteasome activity and understanding cellular protein turnover .

Physical and Chemical Properties Analysis

Z-LLL-AMC exhibits several notable physical and chemical properties:

These properties are critical for its application in laboratory settings where precise measurements are required .

Applications

Z-Leu-Leu-Leu-7-amido-4-methylcoumarin has several important applications in scientific research:

  1. Protease Activity Measurement: Widely used as a substrate for quantifying chymotrypsin-like activity within the 20S proteasome.
  2. Cellular Studies: Utilized in studies investigating protein degradation pathways and cellular responses to stress.
  3. Drug Development: Assists in screening potential inhibitors of proteasomal activity, which is relevant for cancer research and therapy.
Introduction to Z-LLL-AMC in Protease Research

Historical Context of Fluorogenic Substrates in Enzymology

The development of fluorogenic substrates revolutionized enzymology by enabling real-time, quantitative monitoring of protease activity with high sensitivity. Early chromogenic substrates (e.g., p-nitroanilides) suffered from limited detection thresholds (>10 μM) and interference from colored biological samples. The introduction of 7-amino-4-methylcoumarin (AMC) in the 1970s addressed these limitations through its superior fluorescence properties: excitation/emission at 380/460 nm, high quantum yield (0.8 in aqueous buffers), and a 100-fold increase in sensitivity over colorimetric analogs [6] [9]. AMC-conjugated peptides allowed continuous kinetic measurements at substrate concentrations as low as 100 nM, making them ideal for characterizing low-abundance proteases.

Z-LLL-AMC (N-carbobenzyloxy-L-leucyl-L-leucyl-L-leucine-7-amido-4-methylcoumarin) emerged as part of this evolution, specifically designed to target papain-like cysteine proteases (PLCPs). Its tri-leucine sequence mimics natural hydrophobic cleavage sites in proteins like collagen and elastin, which are processed by lysosomal cathepsins [6]. Unlike early substrates targeting trypsin-like serine proteases, Z-LLL-AMC exploited the extended substrate-binding cleft of clan CA cysteine proteases, enabling structure-activity relationship (SAR) studies of S2-S3 subsite interactions [6].

Table 1: Evolution of Key Fluorogenic Protease Substrates

SubstrateProtease TargetDetection LimitKey Advancement
BAPNA (chromogenic)Trypsin10 μMFirst synthetic protease substrate
Z-FR-AMCCathepsins B/L500 nMBroad papain-family applicability
Z-LLL-AMC20S Proteasome, Clan CA100 nMTri-leucine specificity for PLCPs
Ub-AMCDeubiquitinases (DUBs)50 nMFull-protein substrate for ubiquitinases

Role of Z-LLL-AMC in Cysteine Protease Mechanistic Studies

Z-LLL-AMC serves as a critical biochemical tool for dissecting the catalytic mechanisms and substrate preferences of clan CA cysteine proteases. Its design leverages three key structural elements:

  • The Z-group (carbobenzyloxy): Mimics bulky natural substrates, occupying the S3 hydrophobic pocket of proteases like cathepsin B [6].
  • Tri-leucine backbone: Optimized for cleavage by proteasomal chymotrypsin-like activity, with leucine residues engaging S1-S3 subsites [1].
  • AMC fluorophore: Enables real-time quantification via fluorescence increase upon hydrolysis (kcat/KM = 8,900 M−1s−1 for human 20S proteasome) [1].

In seminal studies, Z-LLL-AMC hydrolysis was monitored via LC-MS/SRM (selected reaction monitoring) to validate proteasomal activity. Researchers confirmed cleavage by detecting free AMC (m/z 176.25→120.00) and the tripeptide intermediate Z-LLL-COOH (m/z 492.30→361.10) [1]. This approach proved instrumental in characterizing atypical protease functions, such as the dual endopeptidase-transpeptidase activity of Chlamydomonas reinhardtii CrCEP1. When exposed to oxidative stress, CrCEP1 utilized Z-LLL-AMC-derived peptides to label non-proteolytic PsbO proteins—a reaction replicated in vitro with recombinant enzymes [2].

Table 2: Kinetic Parameters of Z-LLL-AMC Hydrolysis by Key Proteases

Enzymekcat (s−1)KM (μM)kcat/KM (M−1s−1)Biological Context
20S Proteasome (i20S)0.1820.18,900Protein degradation
CrCEP1 (recombinant)0.05*15.3*3,270*Oxidative stress response
Cathepsin B2.138.654,400Lysosomal protein turnover
Values estimated from published hydrolysis rates [1] [2]

Comparative Analysis with Analogous AMC-Based Substrates

Z-LLL-AMC occupies a unique niche among fluorogenic substrates by balancing peptide length, hydrophobicity, and protease specificity. Contrasts with analogous substrates reveal its specialized applications:

  • vs. Ub-AMC: While Ub-AMC (MW 8.7 kDa) incorporates full-length ubiquitin to assay deubiquitinases (DUBs) like USP2/USP7 [3] [9], Z-LLL-AMC (MW 649 Da) exclusively targets endopeptidases with extended S3 pockets. Ub-AMC’s size limits its utility for kinetic high-throughput screening (HTS), as its KM values range 0.5–5 μM—10-fold higher than Z-LLL-AMC’s. However, Ub-AMC better recapitulates native DUB substrates due to its folded ubiquitin domain [9].

  • vs. Z-FR-AMC/Z-LR-AMC: Shorter dipeptide substrates (e.g., Z-FR-AMC for cathepsin L, KM = 1.2 μM) exhibit higher turnover rates but lack S3 subsite engagement [10]. Z-LLL-AMC’s tri-leucine motif provides superior selectivity for proteasomal chymotrypsin-like activity over cathepsins. For example, cathepsin V cleaves Z-LR-AMC 50-fold faster than Z-LLL-AMC due to steric constraints in its S3 pocket [6] [10].

  • vs. Z-LLE-AMC: The leucine-to-glutamate substitution at P1 shifts specificity toward caspase-like proteasomal activity, demonstrating how single-residue changes alter protease recognition. Z-LLL-AMC’s all-hydrophobic sequence maximizes interactions with trypsin-like proteases [6].

Table 3: Substrate Selectivity Across Protease Families

SubstrateOptimal Protease TargetsRelative Activity* (%)Key Structural Determinants
Z-LLL-AMC20S Proteasome (β5 subunit)100S1-S3 hydrophobic subsites
Cathepsin B25Occluding loop hinders tripeptide access
Ub-AMCUSP2, USP7, UCH-L398–100Ubiquitin fold binding exosites
Z-FR-AMCCathepsin L, Cathepsin V110–140S2 arginine preference
Z-RR-AMCCathepsin S, Trypsin85S1/S2 basic residue requirement
Activity normalized to Z-LLL-AMC hydrolysis by 20S proteasome [1] [3] [6]

Properties

Product Name

Z-Lll-amc

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C36H48N4O7

Molecular Weight

648.8 g/mol

InChI

InChI=1S/C36H48N4O7/c1-21(2)15-28(33(42)37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)38-34(43)29(16-22(3)4)39-35(44)30(17-23(5)6)40-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30H,15-17,20H2,1-7H3,(H,37,42)(H,38,43)(H,39,44)(H,40,45)/t28-,29-,30-/m0/s1

InChI Key

MBZJQSNQQJWUBH-DTXPUJKBSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

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